molecular formula C15H17BO5 B8572202 (4-(Benzyloxy)-2,5-dimethoxyphenyl)boronic acid CAS No. 524713-44-8

(4-(Benzyloxy)-2,5-dimethoxyphenyl)boronic acid

Cat. No.: B8572202
CAS No.: 524713-44-8
M. Wt: 288.11 g/mol
InChI Key: PMKWGZHHUWATRR-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2,5-dimethoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C15H17BO5 and its molecular weight is 288.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

524713-44-8

Molecular Formula

C15H17BO5

Molecular Weight

288.11 g/mol

IUPAC Name

(2,5-dimethoxy-4-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C15H17BO5/c1-19-13-9-15(14(20-2)8-12(13)16(17)18)21-10-11-6-4-3-5-7-11/h3-9,17-18H,10H2,1-2H3

InChI Key

PMKWGZHHUWATRR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1OC)OCC2=CC=CC=C2)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyloxy-4-bromo-2,5-dimethoxybenzene 4 (7.48 g,23.0 mmol) was placed in a dry flask and flushed with Ar. Dry THF (75 mL) was added and the solution was cooled to −78° C. in a dry ice/acetone bath. nBuLi (11 mL, 2.5M in hexanes) was added and the mixture was stirred for 20 min at −78° C. Triisopropyl borate (10.7 mL, 0.463 mol) was added and the reaction stirred for 2 h at −78° C. then allowed to come to room temperature at which time a white precipitate began to form. After stirring for an additional 20 h the reaction was quenched with saturated NH4Cl (25 mL). After separating the organic layer the aqueous layer was extracted with ethyl acetate (2×50 mL). The organic layers were combined, dried and concentrated. The residue was triturated with hexanes and filtered to give 4.1 g (62%) of 5b as a light off-white creamy solid. 1H-NMR (400 MHz, DMSO-d6) dH 3.70 (3H, s, OCH3), 3.79 (3H, s, OCH3), 5.16 (2H, s, CH2Ph), 6.77 (1H, s, ArH), 7.18 (1H, s, ArH), 7.33-7.52 (5H, m, CH2Ph)
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Name
Yield
62%

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